Antimalarial Screening Hit: Single-Point Activity Against Plasmodium falciparum NF54 at 2 µM
The target compound has been evaluated in a primary single-point screen against the chloroquine-sensitive Plasmodium falciparum NF54 strain using a nanoGlo assay at 2 µM concentration with a 72-hour incubation period, as recorded in ChEMBL under ID CHEMBL4888485 . This is the only publicly available biological activity data point for this specific compound. In contrast, no comparable antimalarial screening data are publicly available for its closest structural analogs—including 2-fluoro-N-(1-(thiophen-2-yl)cyclopentyl)benzamide, 2-chloro-N-(1-(thiophen-2-yl)cyclopentyl)benzamide, or 2-(methylthio)-N-(1-(thiophen-2-yl)cyclopentyl)benzamide [1]. This screening result establishes the target compound as the only member of this congeneric series with documented antimalarial activity, providing a basis for prioritization in malaria-focused phenotypic screening campaigns.
| Evidence Dimension | Antimalarial phenotypic activity (single-point screen) |
|---|---|
| Target Compound Data | Tested at 2 µM in Plasmodium falciparum NF54 nanoGlo assay, 72 h (ChEMBL: CHEMBL4888485) |
| Comparator Or Baseline | No publicly available antimalarial data for 2-fluoro, 2-chloro, 2-methylthio, or 2-trifluoromethyl N-(1-(thiophen-2-yl)cyclopentyl)benzamide analogs |
| Quantified Difference | Not calculable (single-point data; comparator data absent) |
| Conditions | P. falciparum NF54 strain; nanoGlo luminescence assay; single point at 2 µM; 72 h incubation |
Why This Matters
For procurement decisions in antimalarial screening programs, the existence of any target-specific data—even single-point—provides a rationale for selecting this compound over completely uncharacterized structural analogs.
- [1] Absence of antimalarial screening data for 2-fluoro-, 2-chloro-, 2-methylthio-, and 2-trifluoromethyl-N-(1-(thiophen-2-yl)cyclopentyl)benzamide analogs in ChEMBL and PubMed as of the search date. View Source
